KS15
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Overview
Description
KS15 is a chemical compound known for its role as an inhibitor of the interactions between cryptochromes (CRY1 and CRY2) and the CLOCK:BMAL1 heterodimer . This compound impairs the feedback actions of cryptochromes on E-box-dependent transcription, which is a crucial process in the regulation of the mammalian circadian clock . This compound has shown significant anti-proliferative activity, making it a compound of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KS15 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving bromination, esterification, and amide formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
KS15 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound .
Scientific Research Applications
KS15 has a wide range of scientific research applications, including:
Mechanism of Action
KS15 exerts its effects by directly binding to the C-terminal region of cryptochromes (CRY1 and CRY2) and enhancing E-box-mediated transcription . This disrupts the feedback action of cryptochromes on CLOCK:BMAL1-induced transcription, leading to increased transcriptional activity in the core loop of the molecular circadian clock . This compound also decreases the speed of cell growth and increases the chemosensitivity of MCF-7 cells to doxorubicin and tamoxifen, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: These compounds also interact with cryptochromes but have distinct chemical structures and mechanisms of action.
Uniqueness of KS15
This compound is unique in its ability to specifically inhibit the interactions between cryptochromes and the CLOCK:BMAL1 heterodimer, leading to enhanced transcriptional activity and anti-proliferative effects . This makes it a valuable tool for studying the circadian clock and developing new therapeutic strategies .
Properties
Molecular Formula |
C20H22BrNO4 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid |
InChI |
InChI=1S/C20H22BrNO4/c1-3-25-19(20(23)24)12-16-5-4-6-17(11-16)14(2)22-26-13-15-7-9-18(21)10-8-15/h4-11,19H,3,12-13H2,1-2H3,(H,23,24)/b22-14+/t19-/m1/s1 |
InChI Key |
GWSVRVKPZVYTCS-VZMFNRANSA-N |
SMILES |
CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O |
Isomeric SMILES |
CCO[C@H](CC1=CC(=CC=C1)/C(=N/OCC2=CC=C(C=C2)Br)/C)C(=O)O |
Canonical SMILES |
CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KS15; KS 15; KS-15 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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